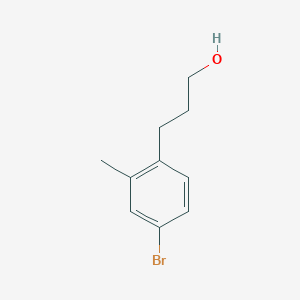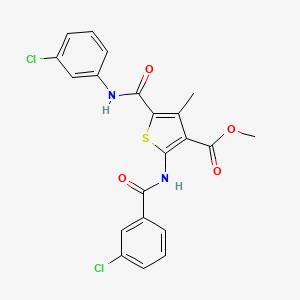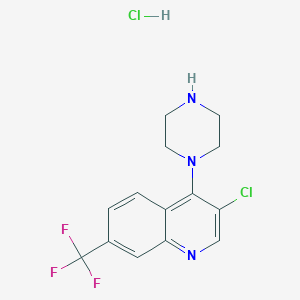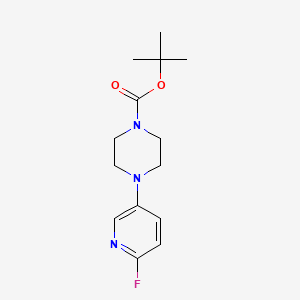
3-(4-Bromo-2-methylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-溴-2-甲基苯基)丙烷-1-醇是一种有机化合物,分子式为C10H13BrO。它是一种溴代苯丙醇衍生物,其特征是在芳香环的对位有一个溴原子,在邻位有一个甲基。
准备方法
合成路线和反应条件
3-(4-溴-2-甲基苯基)丙烷-1-醇可以通过多种方法合成。一种常见的方法是使用溴或N-溴代琥珀酰亚胺 (NBS) 在自由基引发剂(如偶氮二异丁腈 (AIBN))存在下溴化 2-甲基苯丙醇。该反应通常在温和条件下进行,溴原子被引入到相对于甲基的对位。
另一种方法是使用铃木-宫浦偶联反应,其中 2-甲基苯丙醇的硼酸衍生物与溴代芳基卤代物在钯催化剂和碱的存在下偶联。这种方法允许选择性地将溴原子引入到所需的位置。
工业生产方法
3-(4-溴-2-甲基苯基)丙烷-1-醇的工业生产可能涉及使用连续流动反应器进行大规模溴化反应,以确保高效混合和热传递。使用自动化系统和先进的分析技术可以帮助优化反应条件,并确保最终产品的高产率和纯度。
化学反应分析
反应类型
3-(4-溴-2-甲基苯基)丙烷-1-醇会发生各种化学反应,包括:
氧化: 使用氧化剂(如三氧化铬或氯铬酸吡啶鎓)可以将羟基氧化成相应的酮或醛。
还原: 使用还原剂(如氢化铝锂或硼氢化钠)可以将该化合物还原成相应的烷烃。
取代: 通过亲核取代反应,可以用其他官能团取代溴原子。常见的试剂包括叠氮化钠、氰化钾和有机锂试剂。
常见的试剂和条件
氧化: 三氧化铬在乙酸中,氯铬酸吡啶鎓在二氯甲烷中。
还原: 氢化铝锂在乙醚中,硼氢化钠在甲醇中。
取代: 叠氮化钠在二甲基甲酰胺中,氰化钾在乙醇中,有机锂试剂在四氢呋喃中。
主要形成的产物
氧化: 3-(4-溴-2-甲基苯基)丙醛或 3-(4-溴-2-甲基苯基)丙酮。
还原: 3-(4-溴-2-甲基苯基)丙烷。
取代: 3-(4-叠氮基-2-甲基苯基)丙烷-1-醇,3-(4-氰基-2-甲基苯基)丙烷-1-醇。
科学研究应用
3-(4-溴-2-甲基苯基)丙烷-1-醇在科学研究中有多种应用:
化学: 用作合成复杂有机分子(包括药物和农药)的中间体。
生物学: 用于研究酶催化反应,并作为探针来研究涉及溴代化合物的生物途径。
医药: 可能用于开发新药,尤其是针对溴敏感途径的药物。
工业: 用于生产具有特定性能的特种化学品、聚合物和材料。
作用机制
3-(4-溴-2-甲基苯基)丙烷-1-醇的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。溴原子可以参与卤素键,影响化合物的结合亲和力和特异性。羟基可以形成氢键,进一步稳定与靶分子的相互作用。这些相互作用可以调节生物途径并导致所需的治疗效果。
相似化合物的比较
类似化合物
2-溴-4-甲基苯基丙烷-1-醇: 结构相似,但溴原子在邻位。
4-溴-2-甲基苯基丙烷-1-酮: 包含酮基而不是羟基。
3-(4-溴-2-甲基苯基)丙烷: 缺少羟基。
独特性
3-(4-溴-2-甲基苯基)丙烷-1-醇之所以独特,是因为芳香环上溴和甲基的特定位置,这会影响其反应性和与其他分子的相互作用。羟基和溴原子的存在允许在各个领域进行多种化学修饰和应用。
属性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC 名称 |
3-(4-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |
InChI 键 |
LPYVISQRWDONCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)

![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)

![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)




